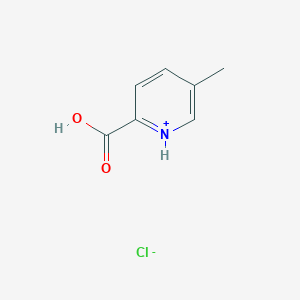

5-Methylpicolinic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c1-5-2-3-6(7(9)10)8-4-5;/h2-4H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFOZAYGOQOYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80741025 | |

| Record name | 5-Methylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177359-60-3 | |

| Record name | 5-Methylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methylpicolinic acid hydrochloride CAS number and properties

An In-Depth Technical Guide to 5-Methylpicolinic Acid Hydrochloride for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond basic data to provide actionable insights into its properties, synthesis, analysis, and safe handling, grounded in established scientific principles.

Core Compound Identity and Physicochemical Profile

This compound is the hydrochloride salt of 5-methylpicolinic acid. The presence of the methyl group at the 5-position of the pyridine ring and the carboxylic acid at the 2-position makes it a valuable heterocyclic building block in synthetic and medicinal chemistry. The hydrochloride form often enhances solubility and stability compared to the free base.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

A summary of its key physicochemical properties is presented below. It is crucial to distinguish between the properties of the hydrochloride salt and its corresponding free base, 5-methylpicolinic acid (CAS: 4434-13-3)[4]. Data for the hydrochloride salt is prioritized where available.

| Property | Value | Source(s) | Notes |

| CAS Number | 177359-60-3 | [1][3] | For the hydrochloride salt. |

| Molecular Formula | C₇H₈ClNO₂ (or C₇H₇NO₂·HCl) | [1][2] | --- |

| Molecular Weight | 173.60 g/mol | [1][3] | --- |

| MDL Number | MFCD20040409 | [1][3] | A unique identifier in the MDL substance database. |

| Appearance | Solid / White powder | [5] | Typical for organic acid salts. |

| Purity | Typically ≥95% | [1] | Commercial grades may vary. |

| Storage | Sealed in a dry place at room temperature. | [3] | Hygroscopic nature is common for hydrochloride salts. |

| Solubility | Water: 960 g/L at 20 °C | [6] | Data for a structurally related compound, indicates high aqueous solubility. |

| Melting Point | 164-166 °C | [7] | For the free base (5-Methylpicolinic acid). The hydrochloride salt's melting point may differ. |

| Boiling Point | 317°C at 760 mmHg | [7] | For the free base. Decomposition may occur at high temperatures. |

Synthesis and Purification: A Proposed Workflow

While multiple commercial suppliers exist, understanding the synthetic route is critical for troubleshooting impurities or for custom synthesis needs. A common and efficient strategy for preparing picolinic acid derivatives involves the hydrolysis of a corresponding picolinonitrile precursor. The resulting free acid can then be readily converted to its hydrochloride salt.

The proposed pathway begins with 5-methyl-2-cyanopyridine (5-methylpicolinonitrile). The choice of a nitrile precursor is strategic; nitriles are stable, readily available, and can be converted to carboxylic acids under well-controlled conditions, minimizing side reactions common with other methods like oxidation of a methyl group, which could also affect the 5-position methyl group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis via Nitrile Hydrolysis

This protocol is a representative procedure based on established chemical transformations[8][9].

Step 1: Hydrolysis of 5-Methyl-2-cyanopyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyl-2-cyanopyridine (1 equivalent).

-

Acid Addition: Add a 6M aqueous solution of hydrochloric acid (HCl) (approx. 5-10 equivalents). The use of a significant excess of aqueous acid drives the reaction to completion.

-

Reflux: Heat the mixture to reflux (approximately 100-110°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-18 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature, then further in an ice bath.

-

Carefully adjust the pH to the isoelectric point of the amino acid (typically pH 3-4) using a concentrated sodium hydroxide (NaOH) solution. This will cause the free base, 5-methylpicolinic acid, to precipitate out of the solution as it is least soluble at this pH.

-

Filter the resulting solid precipitate, wash with cold deionized water, and dry under a vacuum.

-

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Suspend the dried 5-methylpicolinic acid in a suitable anhydrous organic solvent, such as diethyl ether or a mixture of ethanol and ether.

-

Acidification: Slowly add a solution of anhydrous HCl in the chosen solvent (or bubble HCl gas through the solution) with stirring. The hydrochloride salt is typically much less soluble in the organic solvent than the free base.

-

Precipitation & Isolation: The white precipitate of this compound will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

-

Final Steps: Filter the solid product, wash with a small amount of the cold anhydrous solvent (e.g., diethyl ether) to remove any residual impurities, and dry thoroughly under vacuum to yield the final product.

Analytical Quality Control: A Self-Validating System

Ensuring the identity, purity, and quality of a synthesized or purchased batch is paramount. A multi-pronged analytical approach provides a self-validating system where orthogonal methods confirm the results of one another. This is in line with modern analytical procedure development guidelines[10].

Caption: Standard analytical workflow for quality control and batch release.

Key Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic peaks for the aromatic protons on the pyridine ring, the methyl group protons, and the acidic proton, with appropriate chemical shifts and splitting patterns. This is the primary method for unambiguous structural confirmation[3].

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms both the molecular weight and provides an initial assessment of purity. The mass spectrometer should detect the parent ion corresponding to the free base (m/z for [M+H]⁺) and potentially the HCl adduct depending on the ionization method used[3][11].

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like trifluoroacetic acid) is a common starting point. The purity is determined by the area percentage of the main peak relative to all other peaks detected at a specific wavelength (e.g., 254 nm)[12].

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the aromatic ring vibrations.

Applications in Drug Discovery and Development

Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry. They can act as bidentate chelating agents for metal ions, participate in hydrogen bonding, and provide a rigid framework for orienting other functional groups.

-

Scaffold for Novel Entities: this compound serves as a starting material for creating more complex molecules. The carboxylic acid group can be readily converted into esters, amides, or other functionalities, allowing for the exploration of structure-activity relationships (SAR)[9][13].

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocyclic molecule, it is an ideal candidate for fragment libraries used in FBDD screening to identify initial binding interactions with biological targets.

-

Intermediate for Agrochemicals and Pharmaceuticals: The picolinamide structure is a core component of several fungicides and other bioactive compounds[13]. This specific derivative provides a unique substitution pattern for the development of new active pharmaceutical ingredients (APIs).

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

-

Hazard Identification:

-

Precautionary Measures:

-

First Aid:

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell[6][16].

-

If on Skin: Wash with plenty of water. If irritation occurs, get medical help[2][14].

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a doctor[6][14].

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing[2][14].

-

-

Storage and Disposal:

References

-

ChemUniverse. This compound [P53330]. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 199575, 5-Methylpicolinic acid. [Link]

-

RSC Publishing. Analytical Methods. [Link]

-

Liu, A., et al. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A. [Link]

-

University of Missouri-St. Louis. Synthesis of Some Aminopicolinic Acids. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20095419, 5-Methyl-picolinate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 199575, 5-Methylpicolinic acid. [Link]

-

European Medicines Agency. ICH Q14 Guideline on analytical procedure development – Step 5. [Link]

- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 177359-60-3|this compound|BLD Pharm [bldpharm.com]

- 4. 5-Methylpicolinic acid | C7H7NO2 | CID 199575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Methylpicolinic acid hydrate, CasNo.1588441-37-5 Hebei Shengang Trading Co.,Ltd(expird) China (Mainland) [shengangchem.lookchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. feradical.utsa.edu [feradical.utsa.edu]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. keyorganics.net [keyorganics.net]

physicochemical properties of 5-Methylpicolinic acid hydrochloride

An Expert's Technical Guide to the Physicochemical Properties of 5-Methylpicolinic Acid Hydrochloride

Foreword

For professionals engaged in the intricate process of drug discovery and development, a profound understanding of a molecule's fundamental physicochemical properties is not merely academic—it is the bedrock upon which successful research is built. This compound, a derivative of pyridine-2-carboxylic acid, represents a structural motif of significant interest in medicinal chemistry. Its heterocyclic nature and ionizable groups present both opportunities and challenges in developing viable drug candidates.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. It aims to provide a comprehensive technical overview of this compound, synthesizing its known properties with the practical context and causality behind the analytical methodologies used for its characterization. We will explore not just what the properties are, but why they are critical and how they are reliably determined, offering a robust framework for researchers, chemists, and formulation scientists.

Chemical Identity and Structure

Accurate identification is the first step in any scientific investigation. This compound is the salt form of 5-methylpicolinic acid, a modification intended to improve the compound's handling and biopharmaceutical properties, primarily aqueous solubility.

The hydrochloride salt is formed by the protonation of the pyridine nitrogen, the most basic site on the molecule, by hydrochloric acid. This is a crucial detail, as it influences the compound's behavior in solution.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 5-Methyl-2-pyridinecarboxylic acid hydrochloride | N/A |

| CAS Number | 177359-60-3 | [1][2] |

| Molecular Formula | C₇H₈ClNO₂ | [1] |

| Molecular Weight | 173.60 g/mol | [1][2] |

| MDL Number | MFCD20040409 | [1][2] |

Chemical Structure:

Caption: Standard analytical workflow for physicochemical characterization.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is designed to separate the main compound from potential synthesis-related impurities and degradation products.

-

Objective: To determine the purity of this compound by percentage peak area.

-

Instrumentation: An HPLC system with a UV detector, such as an Agilent 1100 series or equivalent. *[3] Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining moderately polar compounds.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA acts as an ion-pairing agent to improve peak shape for the basic pyridine moiety.

-

Mobile Phase B: 0.1% TFA in Acetonitrile. Acetonitrile is a common organic modifier providing good elution strength.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B (This gradient provides a robust separation window for impurities of varying polarity).

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-25 min: 5% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Temperature control is crucial for reproducible retention times.

-

Detection: UV at 265 nm. This wavelength is chosen based on the UV absorbance maximum of the pyridine ring.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 Water:Acetonitrile mixture to a final concentration of 0.5 mg/mL.

-

Injection Volume: 10 µL.

-

-

System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the retention time should be <1% and for the peak area should be <2%.

-

Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to show:

-

A singlet around 2.4-2.6 ppm for the methyl (-CH₃) protons.

-

Three distinct signals in the aromatic region (7.5-9.0 ppm) corresponding to the protons on the pyridine ring.

-

A broad singlet at a high chemical shift (>10 ppm) for the carboxylic acid proton and the pyridinium N⁺-H proton.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of essential functional groups:

-

A broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid).

-

A sharp C=O stretch around 1700-1730 cm⁻¹.

-

C=C and C=N stretching vibrations in the 1550-1650 cm⁻¹ region, indicative of the pyridine ring. *[4] Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should reveal a prominent ion peak corresponding to the protonated free acid [M+H]⁺ at m/z 138.05, confirming the mass of the cationic portion of the molecule.

-

Synthesis, Stability, and Storage

Synthesis Overview: While multiple synthetic routes are possible, a common laboratory-scale approach involves the oxidation of 2,5-lutidine (2,5-dimethylpyridine). Selective oxidation of one methyl group over the other can be challenging, but methods using oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are established for converting picolines to picolinic acids. T[5]he resulting 5-methylpicolinic acid free base is then isolated and treated with a solution of hydrogen chloride in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.

[6]Stability and Storage: The chemical stability of the compound is critical for ensuring data integrity and product shelf-life.

-

pH-Dependent Stability: As an ester precursor, the primary degradation pathway of concern in aqueous solution is hydrolysis, though for a carboxylic acid, dimerization or oxidation are more likely. For related compounds like 5-aminolevulinic acid, stability is markedly improved in acidic conditions (pH < 5). T[7][8]he hydrochloride salt conveniently creates such an acidic environment upon dissolution, contributing to its self-preserving nature in solution.

-

Storage Recommendations: To prevent degradation from moisture and light, the solid material should be stored under controlled conditions. The recommended storage is sealed in a dry environment at room temperature. F[1]or long-term storage or as a solution, refrigeration (2-8°C) is advisable.

[9]***

References

- BLD Pharm. This compound.

- ChemicalBook. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis.

- Sigma-Aldrich. 5-methylpicolinic acid AldrichCPR.

- ECHEMI. 4434-13-3, 5-Methylpicolinic acid Formula.

- ChemicalBook. 5-METHYLPICOLINIC ACID | 4434-13-3.

- ChemicalBook. 5-METHYLPICOLINIC ACID | 4434-13-3.

- ChemUniverse. This compound [P53330].

- Wikipedia. Picolinic acid.

- European Medicines Agency. ICH Q14 Guideline on analytical procedure development – Step 5.

- ResearchGate.

- ChemicalBook. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7.

- PubMed. Degradation mechanism and stability of 5-aminolevulinic acid.

- PubMed. Stability of 5-aminolevulinic acid in aqueous solution.

Sources

- 1. 177359-60-3|this compound|BLD Pharm [bldpharm.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Picolinic acid - Wikipedia [en.wikipedia.org]

- 6. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 [chemicalbook.com]

- 7. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-METHYLPICOLINIC ACID | 4434-13-3 [amp.chemicalbook.com]

synthesis and characterization of 5-Methylpicolinic acid hydrochloride

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methylpicolinic Acid Hydrochloride

Forword: 5-Methylpicolinic acid and its hydrochloride salt are important heterocyclic building blocks in medicinal chemistry and materials science.[1] Their structure, featuring a pyridine ring substituted with both a carboxylic acid and a methyl group, makes them versatile precursors for the synthesis of more complex molecules, including ligands for metal ion complexation and novel pharmaceutical candidates.[2][3] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, designed for researchers, scientists, and professionals in drug development. It moves beyond simple protocols to explain the underlying chemical principles and rationale, ensuring both technical accuracy and practical applicability.

Physicochemical Properties and Safety

A summary of the key physicochemical properties for the parent compound, 5-methylpicolinic acid, and its hydrochloride salt is presented below.

| Property | Value (5-Methylpicolinic Acid) | Value (5-Methylpicolinic Acid HCl) | Source |

| Molecular Formula | C₇H₇NO₂ | C₇H₈ClNO₂ | [4] |

| Molecular Weight | 137.14 g/mol | 173.60 g/mol | [4] |

| CAS Number | 4434-13-3 | 177359-60-3 | [4] |

| Appearance | Off-white solid | Solid | [5] |

| Melting Point | 164-166 °C | Not specified | [5] |

| pKa | 1.11±0.50 (Predicted) | Not applicable | [5] |

| Boiling Point | 317.1±22.0 °C (Predicted) | Not applicable | [5] |

Safety Information: 5-Methylpicolinic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[6][7] The hydrochloride salt should be handled with similar precautions. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 5-Methylpicolinic Acid

Two primary and reliable synthetic routes for the preparation of 5-methylpicolinic acid are detailed below: the oxidation of a readily available starting material and a more targeted approach via a Grignard reaction.

Method A: Oxidation of 2,5-Lutidine

This method leverages the selective oxidation of one of the methyl groups of 2,5-dimethylpyridine (also known as 2,5-lutidine). The methyl group at the 2-position is more susceptible to oxidation due to the electronic influence of the adjacent ring nitrogen. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation.[8]

Principle: The reaction involves the oxidation of the 2-methyl group to a carboxylate, which is then protonated during an acidic workup to yield the carboxylic acid. The reaction must be carefully controlled to prevent over-oxidation and the formation of by-products like 3,5-dipicolinic acid.[8]

Experimental Protocol:

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2,5-lutidine in water.

-

Cool the mixture in an ice bath to maintain a temperature between 25-35°C.

-

Slowly add potassium permanganate (KMnO₄) portion-wise over several hours, ensuring the temperature does not exceed 35°C.[8]

-

After the addition is complete, allow the reaction to stir at room temperature for 16-18 hours to ensure completion.

-

Upon completion, the brown precipitate of manganese dioxide (MnO₂) is removed by filtration.

-

The resulting clear filtrate is acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. This will precipitate the crude 5-methylpicolinic acid.

-

The white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Method B: Carboxylation via Grignard Reagent

This route offers a more specific synthesis, starting from 5-bromo-2-methylpyridine. It involves the formation of a pyridyl Grignard reagent, which is then reacted with carbon dioxide (as dry ice) to form the carboxylate. This method is particularly useful when the starting bromopyridine is readily available.[9]

Principle: The carbon-bromine bond in 5-bromo-2-methylpyridine is converted into a highly nucleophilic carbon-magnesium bond. This Grignard reagent then acts as a potent nucleophile, attacking the electrophilic carbon of CO₂. A subsequent acidic workup protonates the resulting carboxylate salt to yield the final product.

Experimental Protocol:

-

Grignard Reagent Formation:

-

Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings in the flask.

-

Add a solution of 5-bromo-2-methylpyridine in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.[9]

-

The reaction is exothermic and should be controlled by the rate of addition. After addition is complete, the mixture may be gently refluxed to ensure full conversion.

-

-

Carboxylation:

-

Cool the freshly prepared Grignard reagent in an ice-salt bath.

-

Carefully add crushed dry ice (solid CO₂) in small portions to the stirred solution. A vigorous reaction will occur.

-

Continue adding dry ice until the reaction subsides.

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Isolation:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Acidify the aqueous layer with cold 1M HCl to a pH of 3-4, which will precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Visualization of Synthetic Workflow (Method B)

Caption: Grignard-based synthesis of 5-Methylpicolinic Acid.

Purification of 5-Methylpicolinic Acid

The crude product from either synthesis can be purified by recrystallization. A common solvent system is an ethanol/water mixture. The crude solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes slightly turbid. Upon cooling, pure crystals of 5-methylpicolinic acid will form.

Preparation of this compound

The hydrochloride salt is typically prepared to enhance the compound's solubility in aqueous media and improve its handling characteristics.

Principle: This is a simple acid-base reaction where the basic nitrogen atom of the pyridine ring is protonated by hydrochloric acid.

Experimental Protocol:

-

Dissolve the purified 5-methylpicolinic acid in a suitable anhydrous solvent, such as diethyl ether or ethanol.

-

Cool the solution in an ice bath.

-

Bubble anhydrous HCl gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in a solvent like DMSO-d₆ or D₂O. Upon formation of the hydrochloride salt, the electron density on the pyridine ring decreases, leading to a downfield shift (to higher ppm values) for all ring protons.[10]

¹H NMR Spectroscopy: The expected proton signals for this compound are:

| Proton | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| -COOH | ~13-14 | Broad Singlet | 1H | Carboxylic acid proton |

| H-6 | ~8.6-8.8 | Singlet (or narrow d) | 1H | Proton adjacent to N |

| H-4 | ~8.1-8.3 | Doublet | 1H | Proton meta to COOH |

| H-3 | ~7.8-8.0 | Doublet | 1H | Proton ortho to COOH |

| -CH₃ | ~2.5-2.7 | Singlet | 3H | Methyl group protons |

¹³C NMR Spectroscopy: The expected carbon signals are:

| Carbon | Predicted δ (ppm) | Assignment |

|---|---|---|

| C=O | ~165-170 | Carboxylic acid carbon |

| C-2 | ~150-152 | Carbon bearing COOH |

| C-6 | ~148-150 | Carbon adjacent to N |

| C-4 | ~140-142 | CH carbon |

| C-5 | ~135-138 | Carbon bearing CH₃ |

| C-3 | ~125-128 | CH carbon |

| -CH₃ | ~18-20 | Methyl carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~3000-3100 | C-H stretch | Aromatic C-H |

| ~2400-2800 (broad) | N⁺-H stretch | Pyridinium ion |

| 1710-1740 | C=O stretch | Carboxylic acid carbonyl |

| ~1600, ~1470 | C=C, C=N stretch | Pyridine ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 5-methylpicolinic acid, the expected molecular ion peak [M]⁺ would be at m/z 137. A prominent fragment is often observed corresponding to the loss of the carboxyl group (-COOH), resulting in a peak at m/z 92.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.[4] A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of an aqueous buffer (like ammonium acetate or formic acid) and an organic modifier (like acetonitrile or methanol) run in a gradient elution mode. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected by a UV detector (typically at ~260 nm).

References

-

Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing. [Link]

-

Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. [Link]

- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google P

-

Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) - ResearchGate. [Link]

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Università del Piemonte Orientale. [Link]

- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google P

-

5-Methylpicolinic acid | C7H7NO2 | CID 199575 - PubChem - NIH. [Link]

-

The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

- 3. research.uniupo.it [research.uniupo.it]

- 4. 177359-60-3|this compound|BLD Pharm [bldpharm.com]

- 5. 5-METHYLPICOLINIC ACID | 4434-13-3 [amp.chemicalbook.com]

- 6. 5-Methylpicolinic acid | C7H7NO2 | CID 199575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

5-Methylpicolinic Acid Hydrochloride: A Technical Guide for Drug Discovery and Development

Foreword: The Enduring Potential of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of a significant number of FDA-approved drugs.[1] Among the vast landscape of pyridine derivatives, picolinic acids—pyridines bearing a carboxylic acid at the 2-position—and their analogues have consistently emerged as "privileged" scaffolds in the design of novel therapeutics.[2][3] Their ability to chelate metals, participate in hydrogen bonding, and serve as versatile synthetic intermediates has cemented their importance in the pursuit of new treatments for a wide array of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2]

This technical guide focuses on a specific, yet promising member of this family: 5-Methylpicolinic acid hydrochloride. While extensive research has been dedicated to the broader class of picolinic acids, this document aims to provide a comprehensive literature review and background on this methylated analogue. By synthesizing available data and drawing logical parallels from structurally related compounds, we will explore its chemical properties, synthesis, and potential applications, offering a valuable resource for researchers, scientists, and drug development professionals.

I. Physicochemical Properties and Structural Attributes

This compound is a solid, crystalline compound. The introduction of a methyl group at the 5-position of the pyridine ring subtly yet significantly influences its electronic and steric profile compared to the parent picolinic acid. This modification can impact its binding affinity to biological targets, solubility, and metabolic stability.

| Property | Value | Source |

| CAS Number | 177359-60-3 | [4] |

| Molecular Formula | C₇H₈ClNO₂ | |

| Molecular Weight | 173.60 g/mol | [4] |

| Appearance | Off-white to light yellow solid | [5] |

| Melting Point | 164-166 °C (for the free acid) | [5] |

The hydrochloride salt form is typically employed to enhance the compound's solubility in aqueous media and improve its stability for handling and formulation.

II. Synthesis and Manufacturing

While a specific, detailed industrial synthesis of this compound is not extensively documented in publicly available literature, a robust and scalable synthetic route can be proposed based on well-established organic chemistry principles and analogous preparations.

A. Synthesis of 5-Methylpicolinic Acid

A common and effective method for the synthesis of picolinic acid derivatives is the oxidation of the corresponding substituted picoline. In the case of 5-Methylpicolinic acid, the starting material would be 3,5-dimethylpyridine (also known as 3,5-lutidine).

A plausible synthetic pathway involves the use of a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution.[6][7] The reaction proceeds under mild conditions, selectively oxidizing one of the methyl groups to a carboxylic acid.

Experimental Protocol: Oxidation of 3,5-Dimethylpyridine

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, add 3,5-dimethylpyridine to water.

-

Oxidation: While stirring, gradually add potassium permanganate to the solution. The reaction is exothermic, and the temperature should be controlled. The mixture is then heated to ensure the reaction goes to completion, which is indicated by the disappearance of the purple color of the permanganate.[7]

-

Workup: After cooling, the manganese dioxide byproduct is removed by filtration.

-

Purification: The filtrate is then acidified, typically with hydrochloric acid, to precipitate the 5-Methylpicolinic acid. The pH is a critical parameter for selective precipitation and separation from potential byproducts like 3,5-dipicolinic acid.[6] The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[6]

Caption: Proposed synthesis of 5-Methylpicolinic acid via oxidation.

B. Preparation of this compound

The conversion of the free acid to its hydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 5-Methylpicolinic acid in a suitable organic solvent, such as ethanol.[7]

-

Acidification: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent.[7]

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration and dried.

III. Spectroscopic Characterization

While a comprehensive, publicly available spectral database for this compound is limited, its structure can be unequivocally confirmed using a combination of NMR, FTIR, and mass spectrometry. The following are predicted and expected spectral features based on the analysis of structurally related compounds.[8][9]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the acidic proton of the carboxylic acid (which may be exchangeable with deuterium in deuterated solvents). The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carboxyl carbon, the aromatic carbons of the pyridine ring, and the methyl carbon. The chemical shift of the carboxyl carbon is expected to be in the downfield region (around 165-175 ppm).

B. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching band for the carboxylic acid.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid.

-

C-H stretching and bending vibrations for the aromatic ring and the methyl group.

-

C=N and C=C stretching vibrations characteristic of the pyridine ring.

C. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For instance, a common fragmentation pathway for picolinic acids involves the loss of the carboxylic acid group.

IV. Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a building block for the synthesis of novel drug candidates. The picolinic acid scaffold has been successfully incorporated into molecules targeting a wide range of biological processes.

A. Enzyme Inhibition

Picolinic acid derivatives have shown significant promise as enzyme inhibitors.[3] The nitrogen atom of the pyridine ring and the carboxylate group can coordinate with metal ions in the active sites of metalloenzymes or form key hydrogen bonds with amino acid residues. The 5-methyl group can provide additional van der Waals interactions and influence the compound's selectivity for a particular enzyme. For example, derivatives of N-methylpicolinamide have been investigated as potent antitumor agents that inhibit Aurora kinases.[8][10]

Caption: Potential mechanism of action for a 5-Methylpicolinic acid derivative.

B. Anticancer Drug Development

The development of novel anticancer agents is a key area of research for picolinamide-containing compounds.[11] The structural features of this compound make it an attractive starting point for the synthesis of libraries of compounds to be screened for anticancer activity. The methyl group can be a site for further functionalization or can contribute to the overall lipophilicity of the molecule, which can be important for cell permeability.

C. Coordination Chemistry and Metal Chelation

Picolinic acid is a well-known chelating agent, and this property can be exploited in the design of metal-based drugs or diagnostic agents. The coordination of metal ions to picolinic acid derivatives can lead to complexes with unique biological activities.

V. Conclusion and Future Directions

This compound represents a valuable, yet underexplored, building block in the vast field of medicinal chemistry. While direct literature on its biological activities is sparse, the wealth of research on related picolinic acid derivatives provides a strong rationale for its potential in drug discovery. Its straightforward synthesis and the versatility of the picolinic acid scaffold make it an ideal candidate for the generation of novel compound libraries for screening against a multitude of therapeutic targets.

Future research should focus on the systematic exploration of the biological activity of 5-Methylpicolinic acid derivatives. This would involve the synthesis of a diverse library of analogues and their evaluation in a range of biological assays, particularly in the areas of oncology and enzyme inhibition. Such studies will undoubtedly unlock the full potential of this promising scaffold and contribute to the development of the next generation of therapeutics.

VI. References

-

Benchchem. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Retrieved from

-

Wang, Z., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6317-6331.

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed Central. Retrieved from

-

Wang, Z., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. ResearchGate. Retrieved from

-

CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid. (n.d.). Google Patents. Retrieved from

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed Central. Retrieved from

-

picolinic acid hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved from

-

[¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0000232). (n.d.). Human Metabolome Database. Retrieved from

-

CAS 4434-13-3 5-methylpicolinic acid. (n.d.). BOC Sciences. Retrieved from

-

5-(hydroxy-phenyl-methyl)picolinic acid methyl ester - Optional[¹³C NMR] - Chemical Shifts. (n.d.). Chemical Shifts. Retrieved from

-

CAS 1588441-37-5 | 5-Methylpicolinic acid hydrate. (n.d.). Synblock. Retrieved from

-

177359-60-3|this compound|BLD Pharm. (n.d.). BLD Pharm. Retrieved from

-

The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies. (2019). PubMed. Retrieved from

-

Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. (1992). PubMed. Retrieved from

-

Detection of the dipicolinic acid biomarker in Bacillus spores using Curie-point pyrolysis mass spectrometry and Fourier transform infrared spectroscopy. (n.d.). PubMed. Retrieved from

-

6-Methyl-5-nitropicolinic Acid|24194-98-7. (n.d.). Benchchem. Retrieved from

-

NMR Spectroscopy – ¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from

-

5 Combination of ¹H and ¹³C NMR Spectroscopy. (n.d.). Thieme Connect. Retrieved from

-

Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. Retrieved from

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Iraqi National Journal of Chemistry. Retrieved from

-

5-METHYLPICOLINIC ACID | 4434-13-3. (n.d.). ChemicalBook. Retrieved from

-

5-Methylpicolinic acid | C₇H₇NO₂ | CID 199575. (n.d.). PubChem. Retrieved from

-

Picolinic acid methyl ester. (n.d.). SpectraBase. Retrieved from

-

Spectre de masse de l'ester picolinique de l'acide 5 , 8 ,... (n.d.). ResearchGate. Retrieved from

-

Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. (n.d.). MDPI. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 177359-60-3|this compound|BLD Pharm [bldpharm.com]

- 5. 5-METHYLPICOLINIC ACID | 4434-13-3 [chemicalbook.com]

- 6. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 10. researchgate.net [researchgate.net]

- 11. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 5-Methylpicolinic Acid Hydrochloride in the Synthesis of Advanced Pharmaceutical Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its unique electronic properties and capacity for functionalization make it a privileged scaffold in the design of novel therapeutics.[2][3] Within the diverse family of pyridine derivatives, picolinic acids—pyridine-2-carboxylic acids—and their analogues serve as critical building blocks for a range of active pharmaceutical ingredients (APIs), particularly in the realm of kinase inhibitors.[4] This technical guide provides an in-depth exploration of 5-Methylpicolinic acid hydrochloride as a valuable pharmaceutical intermediate, with a specific focus on its application in the synthesis of precursors for multi-kinase inhibitors like Sorafenib and its analogues. We will delve into the synthetic pathways, reaction mechanisms, and experimental protocols that underscore the strategic importance of this compound in modern drug development.

Understanding this compound: A Profile

This compound is a substituted pyridine carboxylic acid derivative. The presence of the methyl group at the 5-position and the carboxylic acid at the 2-position, ortho to the ring nitrogen, imparts specific reactivity and steric properties that are advantageous in multi-step organic synthesis. The hydrochloride salt form enhances the compound's stability and handling characteristics.

| Property | Value | Source |

| Chemical Name | This compound | [5] |

| CAS Number | 177359-60-3 | [5] |

| Molecular Formula | C₇H₈ClNO₂ | [5] |

| Molecular Weight | 173.60 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Soluble in water and polar organic solvents |

The strategic placement of the methyl and carboxyl groups influences the electronic distribution within the pyridine ring, which in turn dictates its reactivity in key synthetic transformations.

The Synthetic Utility of this compound in API Synthesis: A Focus on Sorafenib Analogues

The overall synthetic pathway involves three critical transformations:

-

Chlorination and Acyl Chloride Formation: Conversion of the carboxylic acid to a more reactive acyl chloride, with concurrent chlorination of the pyridine ring.

-

Amidation: Reaction of the acyl chloride with an amine to form a stable amide linkage.

-

Nucleophilic Aromatic Substitution (SNA_r): Etherification of the chlorinated pyridine with an aminophenol derivative.

This sequence is a common and effective strategy for constructing the core scaffold of many kinase inhibitors.[7][8]

Step 1: Synthesis of 4-Chloro-5-methylpicolinoyl chloride hydrochloride

The initial step involves the activation of the carboxylic acid group of 5-Methylpicolinic acid and chlorination of the pyridine ring. Thionyl chloride (SOCl₂) is an excellent reagent for this dual purpose.

Experimental Protocol: Synthesis of 4-Chloro-5-methylpicolinoyl chloride hydrochloride

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Add anhydrous toluene to create a slurry.

-

Slowly add thionyl chloride (5.0 eq) to the slurry at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 16 hours. The progress of the reaction can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS for the disappearance of the starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 4-Chloro-5-methylpicolinoyl chloride hydrochloride can be used in the next step without further purification.[7]

Causality Behind Experimental Choices:

-

Thionyl Chloride: This reagent serves a dual role. It converts the carboxylic acid to a highly reactive acyl chloride, facilitating the subsequent amidation. Simultaneously, under elevated temperatures, it chlorinates the pyridine ring, likely at the 4-position due to electronic effects.[7]

-

Nitrogen Atmosphere: This is crucial to prevent the reaction of thionyl chloride with atmospheric moisture, which would lead to its decomposition and reduce the efficiency of the reaction.

-

Reflux Conditions: The elevated temperature is necessary to drive both the acyl chloride formation and the chlorination of the pyridine ring to completion.

Step 2: Synthesis of 4-Chloro-N,5-dimethylpicolinamide

The crude acyl chloride is then reacted with methylamine to form the corresponding amide.

Experimental Protocol: Synthesis of 4-Chloro-N,5-dimethylpicolinamide

Materials:

-

Crude 4-Chloro-5-methylpicolinoyl chloride hydrochloride

-

Methylamine solution (2M in THF)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with addition funnel and nitrogen inlet

-

Magnetic stirrer and ice bath

Procedure:

-

Dissolve the crude 4-Chloro-5-methylpicolinoyl chloride hydrochloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of methylamine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

-

Slowly add the methylamine/triethylamine solution to the cooled acyl chloride solution via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-Chloro-N,5-dimethylpicolinamide can be purified by column chromatography on silica gel or by recrystallization.[4]

Causality Behind Experimental Choices:

-

Low Temperature Addition: The reaction of an acyl chloride with an amine is highly exothermic. Adding the amine solution at 0 °C helps to control the reaction rate and prevent the formation of side products.

-

Triethylamine: This tertiary amine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Aqueous Workup: The water and brine washes remove any remaining triethylamine hydrochloride and other water-soluble impurities.

Step 3: Synthesis of 4-(4-Aminophenoxy)-N,5-dimethylpicolinamide

The final step in the synthesis of the key intermediate is a nucleophilic aromatic substitution reaction between the chlorinated pyridine and 4-aminophenol.

Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)-N,5-dimethylpicolinamide

Materials:

-

4-Chloro-N,5-dimethylpicolinamide

-

4-Aminophenol

-

Potassium tert-butoxide (KOtBu)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of 4-aminophenol (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.05 eq) at room temperature under a nitrogen atmosphere. Stir for 30 minutes to form the phenoxide.

-

Add 4-Chloro-N,5-dimethylpicolinamide (1.0 eq) and potassium carbonate (0.5 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and maintain for 6-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(4-Aminophenoxy)-N,5-dimethylpicolinamide.[9]

Causality Behind Experimental Choices:

-

Potassium tert-butoxide: This strong base is used to deprotonate the hydroxyl group of 4-aminophenol, forming a more nucleophilic phenoxide anion. This is crucial for the subsequent SNAr reaction.

-

Potassium Carbonate: While KOtBu is the primary base, K₂CO₃ can act as a milder base to neutralize any acidic byproducts and may also enhance the reaction rate.[10]

-

DMF: This polar aprotic solvent is ideal for SNAr reactions as it can solvate the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic.

-

Elevated Temperature: The SNAr reaction requires energy to overcome the activation barrier for the addition-elimination mechanism.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations and the overall workflow.

Caption: Synthetic pathway from this compound to a key Sorafenib analogue intermediate.

Caption: Experimental workflow for the synthesis of the Sorafenib analogue intermediate.

Conclusion and Future Perspectives

This compound represents a strategically valuable, yet perhaps underutilized, intermediate in pharmaceutical synthesis. The methodologies outlined in this guide, adapted from established syntheses of related kinase inhibitors, demonstrate a robust and scalable pathway to valuable API precursors. The methyl substituent on the pyridine ring offers a handle for further derivatization, allowing for the exploration of structure-activity relationships and the development of next-generation therapeutics. As the demand for targeted therapies continues to grow, the importance of versatile and well-characterized building blocks like this compound will undoubtedly increase.

References

-

Zahovska, D., et al. (2015). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 20(9), 16939-16956. [Link]

-

Huang, T.-T., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1145. [Link]

-

Sun, M., et al. (2009). Synthesis of sorafenib. Chinese Pharmaceutical Journal, 44(5), 394-396. [Link]

-

Luo, Y., et al. (2011). Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications, 41(20), 3140-3146. [Link]

-

Ryu, J. H., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(3), 695-700. [Link]

-

Huang, T.-T., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6317-6330. [Link]

-

SINOPEG. (n.d.). 4-Chloro-N-methylpicolinamide: Key Intermediate for Advanced Pharmaceutical Synthesis. Retrieved from [Link]

- Novartis AG. (2020). Picolinic acid derivatives and their use as intermediates. U.S.

-

Huang, T.-T., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6317-6330. [Link]

- Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01).

-

WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]

-

Zheng, M., & D'Amico, D. C. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(10), 1623-1641. [Link]

-

Huang, T.-T., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6317-6330. [Link]

-

Huang, T.-T., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1145. [Link]

-

Kim, J., et al. (2015). Chemoselective Formation of Unsymmetrically Substituted Ethers from Catalytic Reductive Coupling of Aldehydes and Ketones with Alcohols in Aqueous Solution. Organic Letters, 17(7), 1838-1841. [Link]

- Jubilant Life Sciences Limited. (2013). Process for producing pyridine carboxylic acids. U.S.

-

Chiarotto, I., & Feroci, M. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 94. [Link]

-

PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

-

Trauner, D., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. The Journal of Organic Chemistry, 88(4), 2023-2037. [Link]

- Fisons plc. (1991). Organic compounds and their use as pharmaceuticals. U.S.

-

Wang, X., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592-4593. [Link]

-

PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. Retrieved from [Link]

-

Gleave, M., et al. (2021). Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors. Journal of Medicinal Chemistry, 64(15), 11486-11509. [Link]

-

Hilberg, F., et al. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4253-4265. [Link]

Sources

- 1. US3317549A - Picolinic acid compounds - Google Patents [patents.google.com]

- 2. US6194442B1 - 5-substituted picolinic acid compounds and their method of use - Google Patents [patents.google.com]

- 3. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. bldpharm.com [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]

- 10. Sorafenib synthesis - chemicalbook [chemicalbook.com]

The Mechanistic Labyrinth of Picolinic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: Unraveling a Tryptophan Metabolite's Therapeutic Potential

Picolinic acid, a seemingly simple catabolite of the essential amino acid tryptophan, has emerged from the complexities of the kynurenine pathway to present a fascinating array of biological activities.[1] Its inherent ability to chelate metal ions has long been recognized, but a deeper exploration into its mechanism of action and that of its synthetic derivatives reveals a landscape rich with therapeutic promise.[2] From neuroprotection and immunomodulation to antiviral and anticancer effects, the picolinic acid scaffold offers a versatile starting point for the development of novel therapeutics.[3][4]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a superficial overview to provide a detailed exploration of the core mechanisms of action of picolinic acid and its derivatives. By synthesizing technical accuracy with field-proven insights, this guide aims to equip you with the knowledge to rationally design and evaluate new chemical entities based on this privileged structure. We will delve into the biochemical pathways that govern its synthesis, explore its known and putative molecular targets, and provide detailed experimental protocols to empower your research endeavors.

I. The Genesis of Picolinic Acid: A Critical Juncture in the Kynurenine Pathway

The story of picolinic acid begins with the metabolism of tryptophan. Over 95% of free tryptophan is catabolized through the kynurenine pathway, a complex series of enzymatic reactions that produce a host of bioactive molecules.[1] Picolinic acid is one of the terminal products of this pathway, and its synthesis is intricately regulated at a critical metabolic branch point.

The key enzyme governing the fate of tryptophan metabolites towards either picolinic acid or the de novo synthesis of NAD+ is α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) .[5] This enzyme competes with the spontaneous cyclization of its substrate, 2-amino-3-carboxymuconate semialdehyde (ACMS), to quinolinic acid, a precursor for NAD+ and a known excitotoxin.[5] By decarboxylating ACMS to 2-aminomuconate semialdehyde, ACMSD shunts the pathway towards the eventual formation of picolinic acid.[6]

This enzymatic control has profound physiological implications. Under inflammatory conditions, the expression of upstream enzymes in the kynurenine pathway is often upregulated, leading to an increased flux of tryptophan metabolites. The activity of ACMSD, therefore, becomes a critical determinant of the balance between the production of potentially neurotoxic quinolinic acid and the neuroprotective and immunomodulatory picolinic acid.

Visualizing the Kynurenine Pathway Branch Point

Caption: The critical branch point in the kynurenine pathway controlled by the ACMSD enzyme.

II. Core Mechanisms of Action: From Metal Chelation to Enzyme Inhibition

The biological effects of picolinic acid and its derivatives are multifaceted, stemming from several distinct but potentially interconnected mechanisms.

A. Metal Ion Chelation: A Fundamental Property with Broad Implications

Picolinic acid is a bidentate chelating agent, capable of forming stable complexes with a variety of divalent and trivalent metal ions, including zinc, iron, chromium, copper, and manganese.[2] This property is believed to be central to many of its physiological roles. For instance, the formation of zinc picolinate is thought to enhance the bioavailability of zinc, an essential cofactor for numerous enzymes and transcription factors.

The implications of this chelation activity are far-reaching:

-

Nutrient Absorption: Facilitating the uptake of essential trace minerals from the diet.

-

Antiviral Activity: A putative mechanism involves the chelation of zinc ions from viral zinc finger proteins, thereby disrupting their structure and function. This is a key area of ongoing research.

-

Antioxidant Effects: By chelating redox-active metals like iron and copper, picolinic acid may prevent the generation of harmful reactive oxygen species.

B. Enzyme Inhibition: A Major Avenue for Therapeutic Intervention

The picolinic acid scaffold has proven to be a "privileged structure" in drug discovery, serving as the foundation for a number of potent and selective enzyme inhibitors.[4] Medicinal chemists have successfully modified the picolinic acid core to target a range of enzymes implicated in various diseases.

| Enzyme Target | Therapeutic Area | Example Derivative Class | Reported Potency |

| BACE1 (β-secretase) | Alzheimer's Disease | Peptidomimetic and non-peptidic derivatives | Sub-micromolar to nanomolar IC₅₀ |

| PKK (Plasma Kallikrein) | Hereditary Angioedema | Small molecule inhibitors | Nanomolar Kᵢ |

| PDE4 (Phosphodiesterase 4) | Inflammatory Diseases (e.g., COPD, Psoriasis) | Pyrazolopyridines, Pyridazinones | Nanomolar IC₅₀ |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Benzamide and picolinamide derivatives | Micromolar IC₅₀ |

Structure-Activity Relationship (SAR) Insights:

The development of potent enzyme inhibitors from the picolinic acid scaffold has been guided by extensive SAR studies. Key insights include:

-

BACE1 Inhibitors: The picolinic acid moiety often serves as a key coordinating group for the catalytic aspartate residues in the active site. Modifications at the P1' and P2' positions of peptidomimetic inhibitors have been shown to significantly impact potency and selectivity.[7][8]

-

PDE4 Inhibitors: The pyridazinone and pyrazolopyridine derivatives of picolinic acid have demonstrated high potency. The introduction of hydrophobic substituents and methoxy groups on the pyrazolopyridine ring, for instance, enhances PDE4 inhibition.[9][10]

-

AChE Inhibitors: The position of side chains on the picolinamide structure markedly influences inhibitory activity and selectivity against AChE over butyrylcholinesterase (BChE).[11]

C. Putative Interaction with Zinc Finger Proteins: A Frontier in Antiviral Research

A compelling but still developing area of research is the proposed interaction of picolinic acid with zinc finger proteins as a mechanism for its antiviral activity.[1] Zinc finger domains are small, zinc-coordinating protein motifs that are crucial for the function of a wide range of proteins, including many viral proteins involved in replication and transcription.

The hypothesis is that picolinic acid, through its metal-chelating properties, can extract the essential zinc ion from these domains, leading to their misfolding and inactivation. While direct structural evidence for the interaction of picolinic acid with a viral zinc finger protein is still forthcoming, this remains a promising avenue for the development of novel antiviral agents.

III. Experimental Workflows for Mechanistic Elucidation

To rigorously investigate the mechanisms of action of picolinic acid derivatives, a combination of biochemical and cell-based assays is essential. The following section provides detailed, step-by-step methodologies for key experiments.

A. Investigating ACMSD Activity and Inhibition

Understanding the impact of novel picolinic acid derivatives on the kynurenine pathway necessitates the ability to measure the activity of ACMSD.

Experimental Workflow: Spectrophotometric Assay for ACMSD Activity

Caption: Workflow for a Fluorescence Resonance Energy Transfer (FRET)-based BACE1 inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant human BACE1 enzyme in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

Prepare a stock solution of a BACE1-specific FRET peptide substrate. This substrate typically contains a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) separated by the BACE1 cleavage sequence.

-

Prepare serial dilutions of the picolinic acid derivative (test compound) in the assay buffer.

-

-

Assay Procedure:

-

In a black 96-well plate, add the assay buffer, BACE1 enzyme, and the test compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore-quencher pair.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the fluorescence vs. time plots.

-

Plot the percent inhibition (relative to a no-inhibitor control) as a function of the test compound concentration to determine the IC₅₀ value.

-

C. Investigating the Putative Interaction with Zinc Finger Proteins

While still a developing area, the interaction of picolinic acid derivatives with zinc finger proteins can be investigated using established biophysical techniques.

Experimental Workflow: Electrophoretic Mobility Shift Assay (EMSA)

Caption: A general workflow for an Electrophoretic Mobility Shift Assay (EMSA) to study protein-nucleic acid interactions. [6][12][13][14][15] Detailed Protocol (Adapted for Small Molecule Interaction):

-

Reagent Preparation:

-

Express and purify the target zinc finger protein.

-

Synthesize or purchase a nucleic acid probe (DNA or RNA) known to bind to the zinc finger protein. The probe should be end-labeled with a detectable tag (e.g., a fluorescent dye like IRDye® or biotin).

-

Prepare serial dilutions of the picolinic acid derivative in a suitable binding buffer.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the binding buffer, the labeled nucleic acid probe, and the purified zinc finger protein.

-

In separate tubes, also include the test compound at various concentrations.

-

Include control reactions: probe alone, probe with protein (no compound), and competition assays with an unlabeled "cold" probe to demonstrate specificity.

-

Incubate the reactions at room temperature for a defined period (e.g., 20-30 minutes) to allow for binding to reach equilibrium.

-

-

Electrophoresis and Detection:

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation.

-

Visualize the labeled probe using an appropriate imaging system (e.g., a fluorescence scanner for fluorescently labeled probes or a chemiluminescence imager after transfer to a membrane and incubation with streptavidin-HRP for biotinylated probes).

-

-

Data Analysis:

-

A "shift" in the migration of the labeled probe (a band higher up the gel) indicates the formation of a protein-nucleic acid complex.

-

If the picolinic acid derivative disrupts this interaction, a decrease in the intensity of the shifted band and a corresponding increase in the intensity of the free probe band will be observed.

-

Quantify the band intensities to determine the concentration of the test compound required to disrupt the protein-nucleic acid interaction.

-

IV. Future Directions and Concluding Remarks

The journey into the mechanistic world of picolinic acid and its derivatives is far from over. While significant strides have been made in understanding its role in the kynurenine pathway and in the development of potent enzyme inhibitors, many questions remain. The precise molecular details of its interaction with zinc finger proteins represent a particularly exciting frontier for antiviral drug discovery.

The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a robust foundation for your research. By applying these methodologies and building upon the existing body of knowledge, the scientific community can continue to unlock the full therapeutic potential of this remarkable tryptophan metabolite. The versatility of the picolinic acid scaffold, coupled with a deeper understanding of its mechanisms of action, promises a bright future for the development of novel and effective therapies for a wide range of human diseases.

V. References

-

Creative BioMart. Protein Interaction (2) Principle and Protocol of EMSA. [Link]

-

Abbas, A. H., Mahmood, A. A. R., Tahtamouni, L. H., Al-Mazaydeh, Z. A., Rammaha, M. S., Alsoubani, F., & Al-bayati, R. I. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692. [Link]

-

LI-COR Biosciences. (n.d.). Electrophoretic Mobility Shift Assay Guide. [Link]

-

Hamada, Y., Ohta, H., Miyamoto, N., & Ishiura, S. (2014). Structure-activity relationship study of BACE1 inhibitors possessing a chelidonic or 2,6-pyridinedicarboxylic scaffold at the P(2) position. Bioorganic & medicinal chemistry letters, 24(4), 1162–1167. [Link]

-

An, G., & Kim, J. (2016). An Optimized Protocol for Electrophoretic Mobility Shift Assays Using Infrared Fluorescent Dye-labeled Oligonucleotides. Journal of visualized experiments : JoVE, (112), 54113. [Link]

-

Chen, R. (2011). A General EMSA (Gel-shift) Protocol. Bio-protocol, 1(3), e24. [Link]

-

Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., Jiang, Z. H., & Wang, Y. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug design, development and therapy, 19, 1–25. [Link]

-